molecular formula C10H21BO2 B12957095 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane

Cat. No.: B12957095
M. Wt: 184.09 g/mol
InChI Key: IFKSUFQFAGGBRG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5,5-dimethyl-1,3,2-dioxaborinane with pentan-3-ol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to borohydrides.

    Substitution: The compound can participate in substitution reactions where the boron center is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.

    Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pentan-3-yl group, resulting in different chemical properties.

    5,5-Dimethyl-2-(ethyl)-1,3,2-dioxaborinane: Contains a shorter alkyl chain, affecting its reactivity and applications.

Uniqueness

5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

IUPAC Name

5,5-dimethyl-2-pentan-3-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO2/c1-5-9(6-2)11-12-7-10(3,4)8-13-11/h9H,5-8H2,1-4H3

InChI Key

IFKSUFQFAGGBRG-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C(CC)CC

Origin of Product

United States

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